molecular formula C13H17NO5S B13171331 (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13171331
M. Wt: 299.34 g/mol
InChI Key: HEYLUDCGZDIEQI-PWSUYJOCSA-N
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Description

(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a 3,4-dimethylbenzenesulfonyl group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes sulfonylation with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction, and the carboxylic acid group can be formed via carboxylation or hydrolysis of an ester precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(3,4-Dimethylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid: shares similarities with other sulfonylated pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

(2S,4R)-1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO5S/c1-8-3-4-11(5-9(8)2)20(18,19)14-7-10(15)6-12(14)13(16)17/h3-5,10,12,15H,6-7H2,1-2H3,(H,16,17)/t10-,12+/m1/s1

InChI Key

HEYLUDCGZDIEQI-PWSUYJOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)C

Origin of Product

United States

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